N-(2-bromophenethyl)acetamide
Overview
Description
N-(2-bromophenethyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-bromophenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromophenethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromophenethylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine and acetic anhydride being mixed in a suitable solvent such as dichloromethane or ethanol. The mixture is then stirred at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the amide group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include phenethylamines or phenethyl alcohols.
Oxidation Reactions: Products include phenylacetic acid or phenylacetone.
Reduction Reactions: Products include 2-bromophenethylamine.
Scientific Research Applications
N-(2-bromophenethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(2-bromophenethyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, which may influence the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds with proteins or enzymes, affecting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
N-(2-bromophenethyl)acetamide can be compared with other similar compounds, such as:
2-bromo-N-phenethylacetamide: Similar structure but with different substitution patterns on the phenyl ring.
N-(2-chlorophenethyl)acetamide: Chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(2-fluorophenethyl)acetamide: Fluorine atom instead of bromine, leading to different chemical and physical properties.
Properties
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSUNRPCFIIDQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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